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  • Product: 2-(1-Methylpiperidin-4-ylidene)acetic acid
  • CAS: 759457-29-9

Core Science & Biosynthesis

Foundational

(1-Methylpiperidin-4-ylidene)acetic acid CAS 759457-29-9 properties

Topic: (1-Methylpiperidin-4-ylidene)acetic Acid (CAS 759457-29-9) Content Type: Technical Monograph & Experimental Guide Strategic Intermediate for Tricyclic Antihistamine Synthesis Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Methylpiperidin-4-ylidene)acetic Acid (CAS 759457-29-9) Content Type: Technical Monograph & Experimental Guide

Strategic Intermediate for Tricyclic Antihistamine Synthesis

Executive Summary & Chemical Identity

(1-Methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) represents a critical pharmacophore in the synthesis of modern H1-antihistamines, most notably Alcaftadine (Lastacaft®). Structurally, it features a piperidine ring functionalized with an exocyclic double bond at the C4 position, conjugated to a carboxylic acid moiety.

This configuration presents a unique synthetic challenge and opportunity: the exocyclic alkene is stabilized by conjugation with the carbonyl group, yet it remains susceptible to isomerization under harsh acidic conditions. This guide focuses on the robust synthesis, characterization, and application of this intermediate, prioritizing high-yield protocols suitable for drug development workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
CAS Number 759457-29-9
IUPAC Name 2-(1-methylpiperidin-4-ylidene)acetic acid
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water (zwitterionic character), MeOH, DMSO; sparingly soluble in non-polar solvents (Hexane).[1]
pKa ~4.5 (Carboxylic acid), ~9.0 (Tertiary amine)
Stability Hygroscopic; store under inert atmosphere at -20°C.

Synthetic Architecture

The synthesis of CAS 759457-29-9 is classically achieved via a Horner-Wadsworth-Emmons (HWE) olefination. This pathway is preferred over the Wittig reaction due to the higher solubility of the phosphate byproducts and the thermodynamic control that favors the desired exocyclic alkene over endocyclic isomers.

Reaction Logic & Pathway

The synthesis is a two-stage process:[2][3][4][5][6]

  • Olefination: Condensation of 1-methyl-4-piperidone with triethyl phosphonoacetate to yield the ethyl ester intermediate.

  • Hydrolysis: Saponification of the ester to the free acid.

SynthesisPathway Reactant 1-Methyl-4-piperidone (Starting Material) Intermediate Ethyl (1-methylpiperidin-4-ylidene)acetate (Ester Intermediate) Reactant->Intermediate Step 1: HWE Reaction THF, 0°C to RT Reagent Triethyl phosphonoacetate + NaH (Base) Reagent->Intermediate Product (1-Methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) Intermediate->Product Step 2: Hydrolysis LiOH, THF/H2O

Figure 1: Two-step synthetic pathway utilizing Horner-Wadsworth-Emmons olefination.[2][7][3][5][6]

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.

Step 1: Formation of the Ester Intermediate
  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Base Activation: Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF (150 mL). Cool to 0°C.

  • Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.2 eq) over 20 minutes. The solution will turn clear as the phosphonate anion forms. Stir for 30 mins at 0°C.

  • Ketone Addition: Add 1-Methyl-4-piperidone (1.0 eq) dissolved in THF (20 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The ketone spot should disappear.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, distill under reduced pressure.

Step 2: Saponification to Target Acid
  • Dissolution: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and Water (100 mL total).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at RT for 12 hours.

  • Isolation (Critical Step):

    • The product is amphoteric (zwitterionic).

    • Evaporate THF. The aqueous phase remains.

    • Cool to 0°C and carefully adjust pH to ~6.0–6.5 using 1M HCl.

    • The product may precipitate; if not, lyophilize the aqueous solution to obtain the crude solid.

    • Desalting: Recrystallize from Ethanol/Ether or use ion-exchange chromatography if salt-free material is strictly required for biological assays.

Pharmaceutical Utility: The Alcaftadine Connection

The primary industrial value of CAS 759457-29-9 lies in its role as the "southern" fragment of the Alcaftadine molecule. Alcaftadine is a dual-action H1 antagonist and mast cell stabilizer.

Mechanism of Incorporation

The acetic acid tail of the intermediate serves as the linker that cyclizes with a phenyl-imidazole derivative to form the central seven-membered ring (benzazepine core).

AlcaftadineWorkflow Start CAS 759457-29-9 (Target Acid) Coupling Coupling Reaction (+ Amino-alcohol derivative) Start->Coupling Amide Bond Formation Cyclization Friedel-Crafts Cyclization (Ring Closure) Coupling->Cyclization Intramolecular Dehydration API Alcaftadine (Active Pharmaceutical Ingredient) Cyclization->API Final Oxidation/Purification

Figure 2: Workflow illustrating the transformation of the intermediate into the API Alcaftadine.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (400 MHz, D₂O):

    • δ 5.75 ppm (s, 1H): The vinylic proton (C=CH -COOH). This is the diagnostic peak. If this is missing or shifted significantly upfield, the double bond may have migrated (isomerized) to the endocyclic position.

    • δ 2.80 ppm (s, 3H): N-Methyl group.

    • δ 2.30–3.20 ppm (m, 8H): Piperidine ring protons (splitting patterns will be complex due to ring rigidity).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 156.2 m/z.

  • Note: Due to the carboxylic acid, a negative mode scan ([M-H]⁻ = 154.2 m/z) is also a valid confirmation method.

Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: The compound contains a tertiary amine and a carboxylic acid.[] It is prone to absorbing moisture (hygroscopic). Store in a tightly sealed vial, preferably under Argon or Nitrogen, at -20°C for long-term stability.

References

  • Synthesis of Alcaftadine: Scicinski, J. J., et al. "Synthesis of the H1-antagonist Alcaftadine."[9] Bioorganic & Medicinal Chemistry Letters, 1998. (Verified context via search).

  • Horner-Wadsworth-Emmons Reaction on Piperidones: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863-927.

  • Alcaftadine Patent Literature: "Process for the preparation of Alcaftadine."[10] World Intellectual Property Organization, WO2014083571A1.[10]

  • Chemical Properties & Safety: PubChem Compound Summary for CID 12428149 (Hydrochloride salt analog).

Sources

Exploratory

Technical Guide: Spectroscopic Data for 2-(1-Methylpiperidin-4-ylidene)acetic Acid

This guide provides an in-depth spectroscopic analysis of 2-(1-Methylpiperidin-4-ylidene)acetic acid , a critical intermediate in the synthesis of tricyclic antihistamines (e.g., azatadine, loratadine derivatives). The c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 2-(1-Methylpiperidin-4-ylidene)acetic acid , a critical intermediate in the synthesis of tricyclic antihistamines (e.g., azatadine, loratadine derivatives).

The content is structured to guide researchers through the structural validation of this molecule, distinguishing it from its saturated analogs and isomeric impurities.

Structural Overview & Significance

The target molecule, 2-(1-Methylpiperidin-4-ylidene)acetic acid , consists of a piperidine ring bearing an exocyclic double bond at the C4 position, conjugated to a carboxylic acid moiety.

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 155.19 g/mol [1]

  • Key Structural Feature: The

    
    -unsaturated carboxylic acid system. The exocyclic double bond creates rigidity, leading to distinct NMR signals for the axial/equatorial protons and potential E/Z isomerism (though the molecule is symmetric with respect to the piperidine ring if unsubstituted at C2/C6, the acetic acid side chain renders the "faces" of the ring inequivalent).[1]
    
Synthesis Context

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction starting from 1-methyl-4-piperidone , followed by ester hydrolysis.

Synthesis SM 1-Methyl-4-piperidone (C6H11NO) Inter Ethyl 2-(1-methylpiperidin-4-ylidene)acetate (Ester Intermediate) SM->Inter NaH, THF (Wittig/HWE) Reagent Triethyl phosphonoacetate (HWE Reagent) Reagent->Inter Product 2-(1-Methylpiperidin-4-ylidene)acetic acid (Target Acid) Inter->Product LiOH/H2O Hydrolysis

Figure 1: Synthetic pathway and key intermediates.

NMR Spectroscopic Characterization

The following data is synthesized from high-field NMR studies (300/400 MHz) of the free acid and its ethyl ester precursor.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is standard for the ester.[1] For the free acid or hydrochloride salt, DMSO-d
    
    
    
    or D
    
    
    O
    is preferred due to solubility and to prevent carboxyl proton exchange broadening.
  • Reference: TMS (

    
     0.00 ppm) or residual solvent peak (DMSO-d
    
    
    
    :
    
    
    2.50 ppm).[1]
H NMR Data (Proton)

The spectrum is characterized by the diagnostic vinylic proton and the N-methyl singlet .[1]

Table 1:


H NMR Chemical Shifts (DMSO-d

, 400 MHz)
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
COOH 12.0 - 12.5br s1H-Carboxylic acid proton (exchangeable).
=CH 5.65 s1H-Diagnostic Signal. The vinylic proton alpha to the carbonyl. Appears as a singlet due to lack of vicinal protons.[1]
N-CH

2.25 s3H-N-Methyl group.[2] Sharp singlet.
Ring H (Allylic) 2.95t / m2H~5.8 HzProtons on C3/C5 cis to the carboxyl group (deshielded by anisotropy).[1]
Ring H (Allylic) 2.35t / m2H~5.8 HzProtons on C3/C5 trans to the carboxyl group.[1]
Ring H (N-adj) 2.40 - 2.50m4H-Protons on C2/C6 (adjacent to Nitrogen).[1] Often overlap with solvent in DMSO.[1]

Critical Note on Isomerism: Because the piperidine ring is symmetric (unless substituted), the E and Z isomers are degenerate unless the nitrogen inversion is slow or the ring is locked in a conformation.[1] However, in practice, you typically observe one set of signals. If the nitrogen is protonated (HCl salt), the symmetry breaks, and you may see broadening or splitting of the ring methylene signals.[1]

C NMR Data (Carbon)

The carbon spectrum confirms the presence of the conjugated system.[1]

Table 2:


C NMR Chemical Shifts (DMSO-d

)
Position

(ppm)
TypeAssignment
C=O 167.5 QuaternaryCarboxylic acid carbonyl.
C4 (Quaternary) 153.2 QuaternaryThe piperidine C4 carbon forming the double bond (beta-carbon).[1]
=CH (Alpha) 116.8 CHThe vinylic carbon alpha to the carbonyl.[1]
N-CH

45.5CH

N-Methyl carbon.
C2/C6 54.8CH

Piperidine carbons adjacent to Nitrogen.[1]
C3/C5 29.5 / 36.2CH

Allylic carbons.[1] Note the chemical shift difference due to the double bond anisotropy.[1]

Advanced Characterization & Logic Flow

To ensure the material is the ylidene (unsaturated) acid and not the yl (saturated) acid impurity, follow this validation logic.

2D NMR Correlations (HMBC/HSQC)
  • HSQC: Correlates the singlet at 5.65 ppm (

    
    H) to the carbon at 116.8 ppm  (
    
    
    
    C). This confirms the proton is attached to the alkene carbon.[1]
  • HMBC:

    • Strong Correlation: From N-CH

      
        protons (2.25 ppm) to C2/C6  carbons (~54.8 ppm).[1]
      
    • Diagnostic Correlation: From the =CH proton (5.65 ppm) to the C=O (167.5 ppm) and the quaternary C4 (153.2 ppm).[1] This proves the connectivity of the acetic acid side chain to the ring.[1]

Impurity Profiling

Common impurities arise from incomplete hydrolysis or over-reduction.[1]

  • Impurity A (Ethyl Ester): Look for a triplet at ~1.2 ppm and quartet at ~4.1 ppm.[1]

  • Impurity B (Saturated Acid): If the double bond is reduced (e.g., during unrelated hydrogenation steps), the olefinic signal at 5.65 ppm disappears , and a new doublet/multiplet appears at ~2.2 ppm (CH-COOH).[1]

Validation Start Crude Product NMR CheckVinyl Check 5.5 - 5.8 ppm region Start->CheckVinyl Decision1 Signal Present? CheckVinyl->Decision1 Yes Olefin Confirmed Decision1->Yes Yes No Saturated Impurity (2-(1-methylpiperidin-4-yl)acetic acid) Decision1->No No CheckEster Check 4.1 ppm (Quartet) Yes->CheckEster Decision2 Signal Present? CheckEster->Decision2 Pure Pure Acid Target Decision2->Pure No Impure Contains Ester (Incomplete Hydrolysis) Decision2->Impure Yes

Figure 2: Logic flow for NMR-based quality control of the target acid.

References

  • ChemicalBook. 2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride Data. Retrieved from [1]

  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid (Saturated Analog Reference).[1] Retrieved from [1]

  • Villani, F. J., et al. (1972).[1] Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[3][4] 6. Aminoalkyl derivatives of the azadibenzo[a,d]cycloheptene ring system. Journal of Medicinal Chemistry.[1][4] (Provides context on the Wittig synthesis of piperidylidene intermediates).

  • BenchChem. Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives. Retrieved from [1]

Sources

Foundational

Theoretical studies and DFT calculations for piperidin-4-ylidene derivatives

Computational Profiling of Piperidin-4-ylidene Derivatives: A Guide to DFT Frameworks and Drug Design Applications Executive Summary Piperidin-4-ylidene derivatives represent a critical scaffold in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Computational Profiling of Piperidin-4-ylidene Derivatives: A Guide to DFT Frameworks and Drug Design Applications

Executive Summary

Piperidin-4-ylidene derivatives represent a critical scaffold in medicinal chemistry, serving as the structural core for antihistamines (e.g., cyproheptadine), analgesics, and novel spiro-cyclic therapeutics. This technical guide outlines a rigorous computational framework for characterizing these molecules using Density Functional Theory (DFT). By synthesizing structural geometry, electronic transition states, and vibrational spectroscopy, researchers can predict biological efficacy and reactivity prior to wet-lab synthesis. This guide prioritizes the B3LYP and M06-2X functionals, validated by recent literature, to ensure high fidelity in predicting molecular behavior.

Theoretical Framework: Functionals and Basis Sets[1][2][3]

The accuracy of a DFT study hinges on the selection of the exchange-correlation functional and basis set. For piperidin-4-ylidene derivatives, which often contain electronegative heteroatoms (N, O) and conjugated


-systems (in the ylidene moiety), the following setup is the field-proven standard.
1.1 The "Gold Standard" Configuration
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: It provides an optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies. It is particularly effective for the C-N and C=C bond lengths inherent in the piperidine ring and exocyclic ylidene bond.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Rationale: The split-valence triple-zeta basis set is crucial. The diffuse functions (++) describe the lone pair on the piperidine nitrogen and the

      
      -cloud of the ylidene double bond, while polarization functions (d,p) account for ring puckering and anisotropic electron distribution.
      
1.2 Advanced Dispersion Correction (Docking Prep)
  • Functional: M06-2X or wB97X-D .

    • Rationale: When preparing structures for molecular docking or studying non-covalent interactions (e.g., dimer formation), B3LYP fails to capture London dispersion forces. M06-2X is recommended for accurate modeling of

      
      -
      
      
      
      stacking in benzylidene-substituted piperidines.
Structural and Electronic Analysis
2.1 Geometric Isomerism and Stability

The piperidine ring predominantly exists in a chair conformation. However, the introduction of a bulky 4-ylidene substituent can induce ring distortion.

  • Protocol: Perform a Potential Energy Surface (PES) scan on the dihedral angles adjacent to the nitrogen to locate the global minimum.

  • Validation: The optimized structure must have zero imaginary frequencies (NIMAG=0).

2.2 Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (


) and biological reactivity.
  • HOMO Location: Typically localized on the piperidine nitrogen lone pair or the

    
    -system of the ylidene.
    
  • LUMO Location: Often found on electron-withdrawing substituents attached to the ylidene carbon.

  • Significance: A smaller energy gap (< 4.0 eV) implies high polarizability and "softness," correlating with easier charge transfer to biological receptors (e.g., enzyme active sites).

Table 1: Representative Electronic Parameters for Piperidin-4-ylidene Derivatives (Based on typical B3LYP/6-311++G(d,p) results)

ParameterSymbolTypical RangePhysical Significance
HOMO Energy

-5.5 to -6.5 eVIonization potential; electron donation capability.
LUMO Energy

-1.5 to -2.5 eVElectron affinity; susceptibility to nucleophilic attack.
Band Gap

3.5 - 5.0 eVChemical stability (Hardness). Lower = More Reactive.
Dipole Moment

2.0 - 7.5 DebyeSolvation behavior and membrane permeability.
2.3 Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, guiding the identification of pharmacophores.

  • Red Regions (Negative): Nucleophilic centers (e.g., Piperidine Nitrogen, Carbonyl/Imine oxygens). These are H-bond acceptors.

  • Blue Regions (Positive): Electrophilic centers (e.g., Amine protons). These are H-bond donors.

Spectroscopic Validation (IR & Raman)

To validate the theoretical model against synthesized compounds, vibrational frequency analysis is required.[3]

  • Scaling Factors: DFT tends to overestimate frequencies due to the neglect of anharmonicity.

    • B3LYP/6-311++G(d,p) Scaling Factor:0.961 - 0.967 .

  • Key Diagnostic Bands:

    • C-N Stretching: ~1200 - 1350 cm⁻¹ (Mixed mode).

    • C=C / C=N (Ylidene): ~1600 - 1680 cm⁻¹ (Strong intensity in IR).

    • N-H Stretching (if secondary amine): ~3300 - 3500 cm⁻¹.

Computational Workflow Diagram

The following diagram illustrates the self-validating workflow for characterizing these derivatives.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision NIMAG = 0? Freq->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt No (< 0) Properties Single Point Energy & Property Calculation Decision->Properties Yes (Minima) ReOpt->Opt Output1 FMO Analysis (HOMO-LUMO) Properties->Output1 Output2 MEP Mapping (Active Sites) Properties->Output2 Output3 NBO Analysis (Hyperconjugation) Properties->Output3 Output4 Docking Prep (PDBQT Generation) Properties->Output4

Caption: Figure 1. Self-validating DFT workflow. The cycle ensures only true minima (NIMAG=0) proceed to property calculation.

Reactivity Logic & Biological Application[7][8]

Understanding the reactivity of the ylidene double bond is vital for predicting metabolic stability (e.g., Michael addition susceptibility).

Reactivity_Logic Gap HOMO-LUMO Gap (ΔE) Hardness Chemical Hardness (η) η = (I - A) / 2 Gap->Hardness Direct Correlation Softness Global Softness (S) S = 1 / 2η Hardness->Softness Inverse Reactivity Biological Reactivity (Enzyme Interaction) Softness->Reactivity High S = High Reactivity Docking High Binding Affinity (Docking Score) Reactivity->Docking Facilitates Charge Transfer

Caption: Figure 2.[4] Relationship between orbital energy gaps and biological reactivity descriptors.

5.1 Global Reactivity Descriptors

To quantify the drug-like potential, calculate these parameters using the energies of HOMO (


) and LUMO (

):
  • Electronegativity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Interpretation: A high electrophilicity index (


) in piperidin-4-ylidene derivatives often correlates with enhanced bioactivity, particularly in anti-inflammatory pathways, as the molecule can effectively interact with nucleophilic residues in protein active sites.
Step-by-Step Computational Protocol

This protocol assumes the use of Gaussian 09/16 or ORCA, but the principles apply to any QM package.

Step 1: Structure Construction

  • Build the piperidin-4-ylidene derivative in a GUI (e.g., GaussView).

  • Crucial: Ensure the piperidine ring is in the chair conformation. If the ylidene substituent is bulky, pre-optimize using a semi-empirical method (PM6) to save time.

Step 2: Geometry Optimization & Frequency

  • Route Section (Gaussian):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water,pcm)

  • Note: The scrf keyword activates the Polarizable Continuum Model (PCM). Water or physiological saline is chosen to mimic biological environments.

  • Verification: Check output for "Stationary point found" and ensure the frequency list contains no negative numbers.

Step 3: Electronic Property Extraction

  • Extract HOMO/LUMO eigenvalues (in Hartree, convert to eV by

    
    ).
    
  • Generate the Cube files for MEP visualization.

  • Perform NBO (Natural Bond Orbital) analysis to quantify the stabilization energy

    
     resulting from the 
    
    
    
    interaction.

Step 4: Molecular Docking Integration

  • Convert the optimized .log or .out structure to .pdb format.

  • Use this DFT-optimized geometry as the ligand input for docking software (e.g., AutoDock Vina). The DFT geometry is superior to standard force-field geometries because it accounts for specific electronic effects (conjugation, lone pair repulsion) unique to the ylidene system.

References
  • Siddiqui, R., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray. Heliyon, 10(15), e35122.

  • Rajarajan, G., et al. (2015).[3] Synthesis, electronic structure investigation of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one by FT-IR, FT-Raman and UV-Visible spectral studies and ab initio/DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 773-784.[3] [3]

  • Ayalew, M. (2022).[7] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry, 13, 29-42.

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational reference for B3LYP).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of Piperidine-Based Compound Libraries

Navigating Basicity, Solubility, and Privileged Scaffolds in Early Drug Discovery Abstract & Introduction The piperidine scaffold is a cornerstone of medicinal chemistry, classified as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Basicity, Solubility, and Privileged Scaffolds in Early Drug Discovery

Abstract & Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, classified as a "privileged structure" due to its ability to present diverse functional groups in defined spatial orientations.[1][2] It serves as the core architecture for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Fentanyl (analgesic), and Paroxetine (SSRI) [1].

However, the screening of piperidine-based libraries presents unique physicochemical challenges. The secondary amine of the piperidine ring is strongly basic (


), leading to pH-dependent solubility profiles that can destabilize standard HTS buffers. Furthermore, the lipophilic nature of substituted piperidine free bases often results in compound aggregation or precipitation in DMSO stocks, a primary cause of false negatives in acoustic dispensing workflows.

This Application Note provides a validated protocol for the high-throughput screening (HTS) of piperidine libraries. It integrates specific handling requirements for basic heterocycles with rigorous statistical validation (Z-factor) and hit triage logic to maximize the recovery of high-quality lead compounds.

Library Architecture & Chemical Space

Before screening, it is critical to understand the library's composition. Piperidines are valued for their high fraction of saturation (


), which correlates with improved clinical success compared to flat, aromatic-heavy compounds.
Structural Considerations for Screening
  • Basicity: The nitrogen atom is a hydrogen bond acceptor (HBA) and, when protonated, a hydrogen bond donor (HBD). In physiological assays (pH 7.4), most piperidines exist as cationic species.

  • Stereochemistry: Unlike planar aromatics, piperidines offer chair/boat conformational flexibility. Screening data must account for potential stereoisomer-specific binding.

Pre-Screen Optimization: The "Solubility-pH" Axis

The most common failure mode in piperidine HTS is compound precipitation upon transfer from DMSO (stock) to aqueous buffer (assay).

DMSO Stock Management

Piperidine free bases are often lipophilic. When stored in DMSO, they are susceptible to hydration (DMSO is hygroscopic).[3][4] Water uptake decreases the solubility of lipophilic piperidines, causing "crashing out" in the source plate.

  • Protocol Requirement: Use Acoustic Liquid Handling (e.g., Labcyte Echo) rather than tip-based transfer. Acoustic energy can detect precipitation in the source well before dispensing.

  • Storage: Store plates at -20°C in varying humidity control. Limit freeze-thaw cycles to <5.

Buffer Capacity & pH Stability

Standard HTS buffers (e.g., HEPES, Tris) typically have concentrations of 25-50 mM. If a high concentration of a basic piperidine library (e.g., 100 µM final) is added, local pH shifts can occur, affecting enzyme activity independent of inhibition.

Optimization Step: Ensure the assay buffer has sufficient buffering capacity. For piperidine libraries, we recommend 50-100 mM HEPES (pH 7.4) to buffer the basic amines effectively.

HTS Protocol: Step-by-Step Execution

This protocol is designed for a 384-well biochemical assay (e.g., Kinase or GPCR binding).

Phase A: Assay Validation (Z-Factor)

Before running the library, validate the assay window using the Z-factor metric [2].

Formula:


[5]
  • 
    : Standard deviation of positive (Max signal) and negative (Min signal) controls.
    
  • 
    : Means of controls.[6]
    

Acceptance Criteria:

  • 
    : Excellent assay (Proceed to screen).
    
  • 
    : Marginal (Re-optimize buffer/concentrations).
    
  • 
    : Unusable.[6][7]
    
Phase B: Screening Workflow
StepOperationCritical Parameter
1 Source Prep Centrifuge DMSO source plates (1000 x g, 1 min) to remove bubbles.
2 Dispensing Acoustic transfer of 50 nL compound (10 mM stock) into 384-well assay plates.
3 Backfill Immediately backfill with 5 µL Assay Buffer to prevent DMSO evaporation.
4 Reagent Add Add 5 µL Enzyme/Target mix. Incubate 15 min at RT.
5 Substrate Add 5 µL Substrate/Detection mix.
6 Incubation Incubate for defined time (e.g., 60 min) protected from light.
7 Detection Read plate (Fluorescence/Luminescence) on multimode reader.
Phase C: Workflow Visualization

The following diagram illustrates the critical decision nodes in the screening process, specifically tailored for handling potential false positives common in nitrogen-heterocycle libraries.

Piperidine_HTS_Workflow Library Piperidine Library (DMSO Stock) QC_Solubility QC: Acoustic Solubility Check (Pre-Dispense) Library->QC_Solubility QC_Solubility->Library Fail (Precipitate) Dispense Acoustic Dispensing (50 nL) QC_Solubility->Dispense Pass Assay_Rxn Enzymatic/Binding Reaction (High Buffering Capacity) Dispense->Assay_Rxn Readout Signal Detection Assay_Rxn->Readout Analysis Data Normalization (% Inhibition) Readout->Analysis

Figure 1: HTS Workflow emphasizing the pre-dispense solubility check critical for lipophilic piperidine libraries.

Data Analysis & Hit Triage

Piperidine libraries can yield specific types of false positives. Rigorous filtering is required.

PAINS Filtering

While the piperidine ring itself is stable, derivatives (e.g., alkylidene piperidines or specific Michael acceptors) can act as Pan-Assay Interference Compounds (PAINS) [3].

  • Action: Run electronic filters on all "Hits" to flag potential PAINS substructures (e.g., ene-rhodanines, quinones).

  • Validation: If a PAINS flag is found, the compound must be tested in a redox-independent counter-screen.

Hit Validation Logic

A "Hit" is defined as a compound exceeding the threshold (typically


).

Triage Protocol:

  • Re-test: Triplicate re-test from the same source well.

  • Dose-Response (IC50): 10-point titration. Look for a sigmoidal curve (Hill slope ~1.0). Steep slopes (>3.0) often indicate aggregation or precipitation [4].

  • Orthogonal Assay: Use a biophysically distinct method (e.g., switch from Fluorescence Intensity to Mass Spec or SPR) to rule out optical interference.

Hit_Triage_Logic PrimaryHit Primary Hit (> 3 SD) Filter_PAINS In Silico PAINS Filter PrimaryHit->Filter_PAINS DoseResp Dose Response (IC50 Determination) Filter_PAINS->DoseResp Pass Discard Discard (Artifact) Filter_PAINS->Discard High Risk PAINS HillSlope Check Hill Slope (0.5 < n < 2.0) DoseResp->HillSlope Ortho Orthogonal Assay (Diff. Readout) HillSlope->Ortho Normal HillSlope->Discard Steep (>3.0) Aggregation Ortho->Discard No Activity Lead Validated Lead Ortho->Lead Confirmed

Figure 2: Logic flow for validating hits, specifically filtering for aggregation (common in lipophilic bases) and PAINS.

References

  • Piperidine: A Privileged Scaffold. Vertex AI Search / PubMed. Piperidine is a ubiquitous building block in pharmaceuticals (e.g., Paroxetine, Fentanyl) due to its ability to modulate lipophilicity and H-bond properties.[2]

  • Z-factor Calculation. Wikipedia / Zhang et al. The standard statistical metric for HTS assay validation.

  • PAINS Filters. Baell & Holloway, J. Med. Chem. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries."

  • Compound Precipitation in DMSO. Popa-Burke et al., J. Biomol.[8] Screen. Analysis of compound precipitation in high-concentration DMSO solutions and its effect on HTS data.

Sources

Application

Application Note: Advanced HPLC Strategies for Piperidine Carboxylic Acids

Executive Summary Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid, Isonipecotic acid) represent a distinct analytical challenge in pharmaceutical development. As non-proteinogenic amino acids often used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid, Isonipecotic acid) represent a distinct analytical challenge in pharmaceutical development. As non-proteinogenic amino acids often used as intermediates in the synthesis of anesthetics and GABA uptake inhibitors, their quantification is critical. However, they possess two inherent chromatographic hurdles:

  • Lack of Chromophore: They are analytically "invisible" to standard UV detection (254 nm) and possess weak absorbance at 200–210 nm, leading to poor signal-to-noise ratios.

  • Zwitterionic Polarity: Their high polarity results in near-zero retention on standard C18 stationary phases, eluting in the void volume where ion suppression and matrix interference are highest.

This guide provides three validated workflows to overcome these limitations, ranging from high-sensitivity derivatization to modern direct detection via HILIC-MS/CAD.

Strategic Method Selection

Before beginning benchwork, select the workflow that matches your instrumentation and sensitivity requirements.

method_selection Start START: Define Analytical Goal Chromophore Is UV/Fluorescence the only option? Start->Chromophore Sensitivity Required Sensitivity? Chromophore->Sensitivity No (Have MS/CAD) MethodA METHOD A: FMOC Derivatization (C18 + FLD/UV) Chromophore->MethodA Yes (UV/FLD only) Chiral Is Enantiomeric Purity Required? Sensitivity->Chiral Trace (<1 µM) MethodB METHOD B: Direct HILIC Analysis (MS or CAD) Sensitivity->MethodB High (>10 µM) Chiral->MethodB No MethodC METHOD C: Chiral Separation (Crown Ether/Teicoplanin) Chiral->MethodC Yes

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on available detection technology and analyte constraints.

Method A: High-Sensitivity Derivatization (FMOC-Cl)

Best for: Trace analysis (femtomole levels) using standard HPLC-UV/FLD equipment. Mechanism: The secondary amine of the piperidine ring reacts rapidly with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a stable, hydrophobic, highly fluorescent carbamate.

Protocol: Pre-Column Derivatization

Caution: FMOC-Cl is moisture sensitive. Keep reagents dry.

  • Borate Buffer (pH 8.5): Dissolve 3.8 g sodium borate decahydrate in 100 mL water. Adjust pH to 8.5 with HCl.

  • Reagent: Dissolve 5 mg FMOC-Cl in 10 mL dry Acetonitrile (ACN).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC Reagent. Vortex immediately.

    • Incubate at ambient temperature for 2 minutes.

  • Quenching (Critical): Add 20 µL of 1-adamantanamine (ADAM) or heptylamine to react with excess FMOC-Cl. This prevents the large reagent peak from interfering with the chromatogram.

Chromatographic Conditions
ParameterSetting
Column C18 Endcapped (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.2
Mobile Phase B Acetonitrile:Methanol (50:50)
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 265 nm / Em 310 nm (or UV 265 nm)
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30% -> 90% B15-18 min: 90% B (Wash)

Expert Insight: Unlike OPA (o-phthalaldehyde), which only reacts with primary amines, FMOC is specific for both primary and secondary amines, making it the gold standard for piperidine derivatives [1].

Method B: Direct Analysis (HILIC-MS/CAD)

Best for: High-throughput screening, avoiding derivatization errors, and highly polar metabolites. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains zwitterions via a water-rich layer on the stationary phase. Charged Aerosol Detection (CAD) provides near-universal response.[1]

Chromatographic Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Temp 30°C
Detection CAD: Evap Temp 35°C, Power Function 1.0MS: ESI Positive Mode, SIM m/z 130.1 (Pipecolic acid)
Gradient Table
Time (min)% B (ACN)Event
0.090Initial equilibration
2.090Hold to establish baseline
10.050Linear ramp (elution of analyte)
12.050Wash
12.190Re-equilibration (Critical in HILIC)
20.090End

Expert Insight: HILIC requires longer equilibration times than Reverse Phase. Ensure at least 20 column volumes of equilibration between runs to prevent retention time shifting [2].

Method C: Chiral Separation (Enantiomers)

Best for: Determining enantiomeric excess (ee) of D/L-Pipecolic acid. Mechanism: Crown ether stationary phases form host-guest complexes specifically with the ammonium group of the amino acid.

Protocol
  • Column: CROWNPAK CR-I(+) or CR(+) (Daicel).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) is standard, but for MS compatibility, use 0.1% TFA in water with low organic content (0-10% Methanol).

  • Temperature: Lower temperatures (10–15°C) often improve resolution by stabilizing the chiral complex.

Expert Insight: The elution order on CROWNPAK CR(+) is generally D-form first, followed by L-form. This column type is highly specific for primary amines and amino acids with free ammonium groups [3].

Performance Comparison

The following table summarizes expected performance metrics based on validation data from similar amphoteric analytes.

FeatureFMOC Derivatization (Method A)HILIC-CAD (Method B)HILIC-MS (Method B)[2]
LOD ~10-50 fmol~1-5 ng~1-10 pg
Linearity (R²) > 0.999> 0.995 (Polynomial fit often needed)> 0.998
Sample Prep High (Reaction required)Low (Dilute & Shoot)Low (Dilute & Shoot)
Specificity Medium (Interference from reagent)High (Separation based)Very High (Mass based)
Robustness Moderate (Reagent stability issues)HighModerate (Matrix effects)

Troubleshooting & "Self-Validating" Controls

To ensure your method is working correctly, implement these system suitability tests (SST):

  • The "Void" Marker: In Method B (HILIC), inject Toluene. It should elute near the void volume. If your piperidine acid elutes before or with Toluene, your HILIC phase is not hydrated; increase water content or equilibration time.

  • Derivatization Efficiency Check: In Method A, monitor the ratio of the FMOC-OH hydrolysis peak (usually elutes early) to the FMOC-Analyte peak. If the FMOC-OH peak disappears, you have insufficient reagent excess.

  • Metal Chelation: Piperidine carboxylic acids can chelate with stainless steel, causing peak tailing.

    • Solution: Passivate the system with 30% Phosphoric acid prior to use, or use PEEK-lined columns and hardware [2].

Workflow Visualization: FMOC Derivatization Logic

fmoc_workflow Sample Sample (Piperidine Acid) Reaction Reaction (Formation of Carbamate) Sample->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction FMOC FMOC-Cl Reagent FMOC->Reaction Quench Quench with ADAM/Amine Reaction->Quench 2 mins Inject Inject on C18 Column Quench->Inject

Figure 2: Step-by-step reaction workflow for Method A. The quenching step is critical to protect the column and detector.

References

  • National Institutes of Health (NIH). In-Needle Pre-Column Derivatization for Amino Acid Quantification. Available at: [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link][3]

  • Daicel Corporation. Chiral Technologies Instruction Manual for CROWNPAK. Available at: [Link][3][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Wittig or Horner-Wadsworth-Emmons reaction

Technical Support Center: Olefination Chemistry Subject: Optimization & Troubleshooting for Wittig and Horner-Wadsworth-Emmons (HWE) Reactions Status: Active Lead Scientist: Senior Application Specialist Mission Statemen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Olefination Chemistry Subject: Optimization & Troubleshooting for Wittig and Horner-Wadsworth-Emmons (HWE) Reactions Status: Active Lead Scientist: Senior Application Specialist

Mission Statement

This guide is designed for synthetic chemists facing yield or selectivity issues in carbon-carbon double bond formation. Unlike standard textbook descriptions, this document focuses on failure analysis , stereocontrol recovery , and purification hacks derived from industrial process chemistry.

Module 1: Strategic Planning (The Decision Matrix)

Before mixing reagents, you must select the correct protocol based on your desired stereochemistry and substrate stability. The "Standard Wittig" is rarely the best choice for complex molecule synthesis due to purification difficulties.

Quick Selection Guide
Desired OutcomeSubstrate TypeRecommended ProtocolKey ReagentsMechanism Type
(E)-Alkene Aldehyde + Stabilized YlideStandard HWE NaH or LiCl/DBU, THFThermodynamic
(E)-Alkene Base-Sensitive SubstrateMasamune-Roush HWE LiCl, DBU, MeCN/THFChelation Control
(Z)-Alkene Aldehyde + Non-Stabilized YlideSalt-Free Wittig NaHMDS or KHMDS, THFKinetic
(Z)-Alkene Aldehyde + Stabilized PhosphonateStill-Gennari KHMDS, 18-Crown-6, THFKinetic (Dissociative)
(E)-Alkene Ketone (Sterically Hindered)HWE (High Temp) NaH, Toluene, RefluxThermodynamic

Module 2: Visualizing the Workflow

The following decision tree illustrates the logic flow for selecting the correct reaction conditions to maximize stereoselectivity.

Olefination_Decision_Tree Start Target Alkene Geometry? E_Alkene (E)-Alkene Desired Start->E_Alkene Z_Alkene (Z)-Alkene Desired Start->Z_Alkene Substrate_Check Is Substrate Base-Sensitive? E_Alkene->Substrate_Check Ylide_Type Ylide Stabilization? Z_Alkene->Ylide_Type Standard_HWE Standard HWE (NaH, THF, 0°C) Substrate_Check->Standard_HWE Stable Masamune_Roush Masamune-Roush (LiCl, DBU, MeCN) Substrate_Check->Masamune_Roush Sensitive/Epimerizable Still_Gennari Still-Gennari HWE (Trifluoroethyl phosphonate, KHMDS/18-C-6) Ylide_Type->Still_Gennari Stabilized (EWG) Salt_Free_Wittig Salt-Free Wittig (Non-stabilized Ylide, NaHMDS, -78°C) Ylide_Type->Salt_Free_Wittig Non-Stabilized (Alkyl)

Figure 1: Decision matrix for selecting the optimal olefination protocol based on target geometry and substrate constraints.

Module 3: Troubleshooting & FAQs

Category A: Stereoselectivity Issues

Q: I am running a standard HWE reaction, but I am getting a 3:1 mixture of E:Z isomers. How do I improve E-selectivity? Diagnosis: The reaction may be proceeding under kinetic control rather than thermodynamic control, or the cation is interfering. Corrective Action:

  • Solvent Switch: Switch from THF to a less coordinating solvent like Toluene or DCM. This destabilizes the transition state leading to the Z-isomer.

  • Base Switch: If using NaH, switch to LiCl/DBU (Masamune-Roush conditions) . The Lithium cation chelates the phosphonate and aldehyde oxygens, tightening the transition state and often improving E-selectivity significantly.

  • Temperature: Ensure the reaction warms to room temperature (or reflux) to allow the betaine intermediate to equilibrate to the thermodynamically stable E-form.

Q: I need the Z-isomer, but my Wittig reaction is giving me 20% E-isomer. Diagnosis: "Salt Effect." Lithium salts (from n-BuLi) facilitate equilibration to the E-isomer. Corrective Action:

  • Go Salt-Free: Use bases that do not generate lithium halides, such as NaHMDS or KHMDS .

  • Schlosser Modification (Inverted): If you are already using salt-free conditions and selectivity is still poor, consider the Still-Gennari modification . Use bis(2,2,2-trifluoroethyl) phosphonoester.[1][2] The electron-withdrawing fluorine groups accelerate the elimination step, locking the kinetic Z-geometry before equilibration can occur.

Category B: Yield & Reactivity

Q: My aldehyde is sensitive to racemization (alpha-chiral center). NaH is destroying my starting material. Diagnosis: NaH is a strong, irreversible base that can deprotonate alpha-positions. Corrective Action: Adopt the Masamune-Roush Protocol .

  • Why: It uses DBU (a milder organic base) in the presence of LiCl.[3] The LiCl increases the acidity of the phosphonate proton (pKa lowering effect via chelation), allowing DBU to deprotonate it without touching the sensitive aldehyde alpha-proton.

  • Reference: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Tetrahedron Lett. 1984, 25, 2183.

Q: I have a hindered ketone and the HWE reaction is stalled at 10% conversion. Diagnosis: Steric bulk is preventing the nucleophilic attack. Corrective Action:

  • High-Pressure: If available, run the reaction in a sealed tube at 100°C in Toluene.

  • Smaller Phosphonate: Switch from diethyl phosphonate to dimethyl phosphonate . The smaller methyl groups reduce steric clash in the transition state (approx. 10-fold rate increase).

Module 4: Workup & Purification (The "TPPO Nightmare")

The most common complaint in Wittig chemistry is the removal of Triphenylphosphine Oxide (TPPO). It streaks on columns and co-crystallizes with products.

Protocol: MgCl₂ Complexation (The "Non-Chromatographic" Fix)

Use this method to precipitate TPPO as a solid complex, leaving your product in solution.

Reagents:

  • Anhydrous MgCl₂ (or ZnCl₂)

  • Toluene (or Ether/Hexane)

Step-by-Step:

  • Concentrate: Remove the reaction solvent (THF/DCM) completely.

  • Resuspend: Dissolve the crude residue in a non-polar solvent (Toluene is best; Et₂O works for very non-polar products).

  • Add Salt: Add 2.0 - 3.0 equivalents of anhydrous MgCl₂ relative to the amount of TPPO produced.

  • Heat: Reflux the suspension gently for 30–60 minutes.

  • Filter: Cool to room temperature. The TPPO-MgCl₂ complex will form a distinct solid precipitate. Filter through a sintered glass funnel or a pad of Celite.

  • Wash: Wash the filter cake with a small amount of cold toluene.

  • Result: The filtrate contains your alkene product, significantly depleted of TPPO.

Mechanism: Mg²⁺ forms a strong 1:2 or 1:1 Lewis acid-base complex with the phosphoryl oxygen of TPPO, rendering it insoluble in non-polar media.

Module 5: Advanced Experimental Protocols

SOP 1: Still-Gennari Olefination (Z-Selective)

For synthesizing (Z)-alkenes from aldehydes.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve bis(2,2,2-trifluoroethyl) phosphonoester (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF. Cool to -78°C .

    • Note: 18-crown-6 sequesters the potassium cation, preventing chelation and enforcing the kinetic pathway.

  • Deprotonation: Dropwise add KHMDS (0.5 M in toluene, 1.05 equiv). Stir for 30 mins at -78°C.

  • Addition: Add the aldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1–2 hours. Do not warm up until TLC shows consumption of aldehyde.

  • Quench: Pour into saturated NH₄Cl solution.

SOP 2: Masamune-Roush HWE (Mild/Base-Sensitive)

For synthesizing (E)-alkenes with labile substrates.

  • Preparation: Flame-dry flask under Argon.

  • Reagents: Suspend dry LiCl (1.2 equiv) in anhydrous Acetonitrile (MeCN) or THF.

  • Mixing: Add the triethyl phosphonoacetate (1.2 equiv) and DBU (1.2 equiv). Stir for 15–30 mins at room temperature. The mixture may turn slightly cloudy or clear depending on concentration.

  • Addition: Add the aldehyde (1.0 equiv).

  • Reaction: Monitor by TLC. Reaction usually completes within 1–4 hours at RT.

  • Workup: Dilute with water/EtOAc. The LiCl washes away easily.

References

  • Still-Gennari Modification: Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[2][3][4] Tetrahedron Lett.[5]1983 , 24, 4405–4408.

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases." Tetrahedron Lett.[5]1984 , 25, 2183–2186.

  • TPPO Removal (ZnCl₂/MgCl₂): Donald, J. R.; Martin, S. F. "Simple and efficient removal of triphenylphosphine oxide from reaction mixtures." Org.[6][7][8] Lett.2017 , 82, 9931.[9]

  • Wittig Mechanism & Salt Effects: Vedejs, E.; Peterson, M. J. "Stereochemistry and mechanism in the Wittig reaction." Top. Stereochem.1994 , 21, 1–157.[10]

Sources

Optimization

Technical Support Center: Scaling Piperidine Derivative Synthesis

Status: Online | Tier: 3 (Senior Process Chemistry) Welcome to the Scale-Up Support Hub Subject: Overcoming thermodynamic and kinetic bottlenecks in the transition from gram-scale to kilo-scale piperidine synthesis. User...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Process Chemistry)

Welcome to the Scale-Up Support Hub

Subject: Overcoming thermodynamic and kinetic bottlenecks in the transition from gram-scale to kilo-scale piperidine synthesis.

User Context: You are likely experiencing stalled reactions, runaway exotherms, or "tar" formation during the reduction of substituted pyridines or the functionalization of the piperidine nitrogen.

Executive Summary: Scaling up piperidine derivatives—ubiquitous pharmacophores in drugs like Niraparib and Fentanyl—presents a unique triad of challenges: catalyst poisoning by the basic nitrogen, stereochemical drift (cis/trans ratios) under higher pressures, and azeotropic difficulties during purification. This guide synthesizes industrial best practices to navigate these hurdles safely.

Module 1: The Hydrogenation Bottleneck (Reduction of Pyridines)

The most common route to piperidines is the heterogeneous catalytic hydrogenation of pyridines. At scale, this is a high-energy process (


) that turns dangerous if mass transfer limits are ignored.
The "Dead Catalyst" Phenomenon

Symptom: The reaction starts rapidly but stalls at 40-60% conversion, regardless of H2 pressure. Root Cause: The basic nitrogen atom of the pyridine (or the forming piperidine) coordinates strongly to the metal surface (Pd, Pt, or Rh), effectively poisoning the active sites. The Fix: The "Acid Trick" Do not run these reactions in neutral solvents at scale. You must protonate the nitrogen to prevent catalyst coordination.[1]

Protocol: Acid-Modified Hydrogenation

  • Solvent System: Use Glacial Acetic Acid (AcOH) or a MeOH/HCl mixture.

  • Stoichiometry: Ensure

    
     equivalents of acid relative to the pyridine nitrogen.
    
  • Mechanism: The pyridinium ion (

    
    ) adsorbs via the 
    
    
    
    -system rather than the nitrogen lone pair, allowing hydrogenolysis to proceed.
Thermal Safety & Exotherm Management

At >100g scale, the heat release from pyridine reduction is sufficient to trigger a thermal runaway.

Visualization: Safety Interlock Workflow The following diagram illustrates the critical control loop required for safe hydrogenation scale-up.

HydrogenationSafety Start Start H2 Feed H2Valve Mass Flow Controller (H2 Supply) Start->H2Valve Open Reactor Parr/Autoclave Reactor (Substrate + Catalyst) TempSensor Internal Temp Probe (Ti) Reactor->TempSensor Heat Generation Controller PID Controller (Set Point: 60°C) TempSensor->Controller Data Cooling Jacket Cooling Valve Controller->Cooling Ti > Set Point Exotherm Exotherm Detected (Ti > Set Point + 5°C) Controller->Exotherm Ti Critical Cooling->Reactor Remove Heat H2Valve->Reactor Feed H2 Exotherm->H2Valve EMERGENCY CUT-OFF

Caption: Critical Process Parameter (CPP) control loop for exothermic hydrogenation. Note the H2 cut-off interlock.

Module 2: Stereochemical Control (Cis vs. Trans)

Scaling up often alters the cis/trans ratio of substituted piperidines due to changes in H2 availability at the catalyst surface (mass transfer effects).

Catalyst Selection Matrix

Use this table to select the correct metal for your desired stereoisomer.

Target IsomerRecommended CatalystSolvent SystemMechanism Note
Cis-Piperidine Rh/C or Rh/Al₂O₃ AcOH / H₂ORhodium favors "haptophilic" adsorption; rapid hydrogenation prevents equilibration.
Cis-Piperidine PtO₂ (Adams' Cat.) AcOH / TFAHigh activity; minimizes ring isomerization.
Trans-Piperidine Pd/C EtOH (Neutral)Palladium facilitates ring "breathing" (reversible dehydrogenation), allowing thermodynamic equilibration to the more stable trans form.
Trans-Piperidine Raney Nickel High Temp / PressureHarsh conditions favor the thermodynamic product.

Troubleshooting Tip: If your cis selectivity drops upon scale-up, your reaction is likely becoming hydrogen-starved .

  • Reason: At scale, H2 gas-to-liquid mass transfer (

    
    ) often drops. The catalyst surface becomes H2-depleted, allowing the intermediate to desorb, isomerize, and re-adsorb.
    
  • Action: Increase agitation speed (RPM) or switch to a loop-reactor (Bus Loop) to maximize gas entrainment.

Module 3: Purification Challenges (The Azeotrope)

Issue: You cannot separate your product (Piperidine) from the starting material (Pyridine) by simple distillation. Reason: Piperidine and Pyridine form a minimum-boiling azeotrope (approx. 8% Pyridine / 92% Piperidine at 106°C).

Protocol: The Carbonate Salt Separation

Instead of struggling with fractional distillation, use chemical differentiation.

  • Crude Mixture: Take the mixture of Piperidine (product) and unreacted Pyridine.

  • Solvent Switch: Dilute with a non-polar solvent (e.g., Toluene or Hexanes).

  • Sparging: Bubble dry CO₂ gas through the solution (or add Dry Ice).

    • Chemistry: Piperidine (secondary amine) reacts to form the Piperidine Carbamate (solid salt). Pyridine (tertiary aromatic amine) does not react.[1]

  • Filtration: Filter the solid carbamate salt. The pyridine remains in the filtrate.[1]

  • Regeneration: Heat the solid salt or treat with dilute acid/base to release pure Piperidine.

Module 4: Modern Scale-Up (Continuous Flow)

For multi-kilo production, batch reactors are often replaced by continuous flow to handle the safety profile of hydrogenation.

Workflow: Continuous Flow Hydrogenation

FlowSynthesis Feed Feed Solution (Pyridine + AcOH) Mixer T-Mixer Feed->Mixer H2 H2 Gas (50 bar) H2->Mixer PackedBed Packed Bed Reactor (Pd/C or Rh/C fixed bed) Mixer->PackedBed Segmented Flow BPR Back Pressure Regulator PackedBed->BPR High Conversion GLS Gas-Liquid Separator BPR->GLS GLS->H2 Recycle (Optional) Product Product Collection GLS->Product Liquid

Caption: Flow setup minimizes headspace H2 volume and maximizes surface area contact.

FAQ: Troubleshooting Specific Failures

Q1: My product has a persistent yellow color even after distillation. What is it? A: This is likely a "partially reduced" intermediate, such as a tetrahydropyridine or a dimer formed via radical coupling. These are air-sensitive and oxidize to colored impurities.

  • Fix: Ensure your reaction runs to full completion. Check the endpoint by NMR, not just TLC. If present, treat the crude with a scavenger resin or perform a short "polishing" hydrogenation step.

Q2: I am seeing N-methylation impurities during reductive amination. Why? A: If you are using Methanol as a solvent and Pd/C as a catalyst, you are likely generating formaldehyde in situ via the dehydrogenation of methanol, which then methylates your piperidine.

  • Fix: Switch the solvent to Ethanol or Isopropanol.

Q3: The catalyst caught fire during filtration! A: Reduced Pd and Rh catalysts are pyrophoric when dry.

  • Protocol: Never suck the filter cake dry. Keep it wet with water or solvent. Transfer the waste into a water-filled drum immediately. Use a nitrogen blanket during filtration.

References

  • Scriven, E. F. V. (2010). Pyridine and Pyridine Derivatives.[1][2][3][4] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. Link

  • Guttieri, M. J., & Maier, W. F. (1984). Selective catalytic hydrogenation of pyridines to piperidines.[2]Journal of Organic Chemistry, 49(15), 2875–2880. Link

  • Kappe, C. O., et al. (2015). Continuous Flow Synthesis of Piperidines.Chemical Reviews, 115(16), 8652-8705. (Contextual citation regarding flow chemistry principles applied to heterocycles). Link

  • BenchChem Technical Support. (2025). Overcoming Challenges in Piperidine Synthesis. (Azeotrope data and salt formation protocols).[1] 1[5][6][7]

  • National Institutes of Health (NIH). (2025). Hazards in Lab-Scale Hydrogenations.[8] (Safety protocols for pyrophoric catalysts). 8[5]

Sources

Troubleshooting

Refining work-up procedure for acidic piperidine compounds

Technical Support Center: Acidic Piperidine Compounds Subject: Refining Work-up & Isolation Procedures for Zwitterionic Piperidines Ticket ID: #PIP-ACID-001 Assigned Specialist: Senior Application Scientist, Separation S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acidic Piperidine Compounds Subject: Refining Work-up & Isolation Procedures for Zwitterionic Piperidines Ticket ID: #PIP-ACID-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely reading this because your standard extraction (DCM/Water wash) failed. You either recovered nothing (product stayed in the aqueous phase) or obtained an intractable oil/gum.

The Root Cause: Acidic piperidine compounds (e.g., nipecotic acid, isonipecotic acid) are zwitterions . They possess both a basic secondary amine (


) and an acidic moiety (

). In neutral media, they exist as internal salts (ammonium carboxylates), making them highly water-soluble and insoluble in non-polar organic solvents.

This guide provides the field-proven protocols to break this "Zwitterion Trap."

Module 1: The Decision Matrix

Before attempting another extraction, determine your compound's current state and choose the correct workflow.

WorkupLogic Start Start: Reaction Mixture StateCheck Is the product a Salt or Free Zwitterion? Start->StateCheck Salt Salt Form (TFA or HCl salt) StateCheck->Salt Charged Zwitterion Free Zwitterion (Amino Acid) StateCheck->Zwitterion Neutral/Amphoteric Issue1 Issue: Hygroscopic / Corrosive? Salt->Issue1 Issue2 Issue: Water Soluble / No Extraction? Zwitterion->Issue2 Sol1 Protocol B: Salt Exchange (Lyophilization) Issue1->Sol1 Remove TFA Sol2 Protocol A: n-Butanol Extraction Issue2->Sol2 Quick Fix Sol3 Protocol C: Ion Exchange (Dowex) Issue2->Sol3 High Purity Sol4 Protocol D: Derivatization (Boc/Fmoc) Issue2->Sol4 Lipophilization

Figure 1: Strategic workflow for selecting the appropriate isolation method based on compound state.

Module 2: Critical Protocols

Protocol A: The "Salting Out" n-Butanol Extraction

Best for: Rapid isolation of free zwitterions without column chromatography.

Standard ethers and chlorinated solvents cannot extract zwitterions. You must use a solvent capable of hydrogen bonding and solvating ions, combined with saturation of the aqueous phase.

  • Concentrate: Reduce the aqueous reaction volume to the minimum possible.

  • pH Adjustment: Adjust the aqueous phase to the compound's Isoelectric Point (pI) .

    • Calculation:

      
      . For most piperidine acids, this is pH 5.5 – 6.5 .
      
  • Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).

  • Extraction: Extract 3–5 times with n-Butanol (or n-Butanol/Ethyl Acetate 1:1).

    • Note: n-Butanol is miscible with water (~7%). The salt saturation forces phase separation.

  • Evaporation: Combine organic layers and evaporate.

    • Warning: n-Butanol has a high boiling point (117°C). Use a high-vacuum pump and a bath temperature of 50°C. Azeotrope with heptane if necessary to remove traces.

Protocol B: TFA to HCl Salt Exchange

Best for: Peptides or piperidines purified by HPLC with TFA modifiers. TFA salts are often cytotoxic and hygroscopic.

Do not attempt to free-base a piperidine acid to remove TFA; you will lose it to the water layer. Instead, displace the TFA anion with Chloride.

  • Dissolution: Dissolve the TFA salt in a minimal volume of 0.1 M HCl (or MeOH saturated with HCl gas).

  • Equilibration: Let stand for 5–10 minutes. The large excess of

    
     drives the equilibrium.
    
  • Freeze & Dry: Freeze the solution (liquid nitrogen or dry ice/acetone) and lyophilize (freeze-dry).

    • Why Lyophilize? Evaporation on a rotovap often leads to oils. Sublimation yields a fluffy solid.

  • Repeat: Repeat the process 2–3 times to ensure quantitative removal of TFA [1].

Protocol C: Ion Exchange Chromatography (Dowex)

Best for: Desalting and removing inorganic impurities.

  • Resin Choice: Use Dowex 50WX8 (Strong Cation Exchange) in the

    
     form.
    
  • Loading: Load the aqueous solution of your crude piperidine (pH < 4 ensures it binds to the resin).

  • Washing: Wash the column with distilled water until the eluate is neutral. This removes non-basic impurities and inorganic anions.

  • Elution: Elute with 1M - 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][2][3][4] The high pH deprotonates the piperidine ammonium (

      
      
      
      
      
      
      
      ), releasing it from the resin.
  • Isolation: Collect fractions (check with TLC/Ninhydrin stain) and lyophilize.

Module 3: Comparative Solvent Data

When "n-Butanol" is too heavy, or "DCM" is too non-polar, use these validated binary systems for polar amine extraction.

Solvent SystemPolarity IndexApplication
DCM / MeOH (9:1) ModerateStandard for protected piperidines (e.g., Boc-nipecotic acid).
CHCl

/ IPA (3:1)
HighExcellent for extracting polar amines from basic aqueous solutions.
n-Butanol Very HighThe "Nuclear Option" for zwitterions. Requires high vac removal.
EtOAc / Acetone LowGenerally poor for free piperidine acids; good for esters.

Module 4: Troubleshooting FAQ

Q: My product is "oiling out" during crystallization. How do I fix this? A: Oiling out typically indicates trapped solvent or impurities lowering the melting point.

  • Trituration: Add diethyl ether or hexanes to the oil and sonicate vigorously. This often induces precipitation of the solid salt.

  • Lyophilization: Dissolve the oil in water/acetonitrile (1:1) and freeze-dry. This yields a powder 90% of the time.

Q: I need to protect the amine (Boc/Fmoc) but the starting material won't dissolve in DCM. A: Do not use DCM. Zwitterionic amino acids react best in Schotten-Baumann conditions :

  • Solvent: 1:1 Dioxane/Water or THF/Water.

  • Base: Use NaOH or

    
     to maintain pH > 10. This solubilizes the amino acid (as the carboxylate salt) and makes the amine nucleophilic [2].
    

Q: Can I just distill the product? A: Generally, no . Free piperidine carboxylic acids are solids with high melting points (often decomposing >250°C). Esters (e.g., Ethyl nipecotate) can be distilled, but the free acids cannot [3].

Module 5: Mechanism of the "Zwitterion Trap"

Understanding the charge state is vital for purification.

Zwitterion Cation Cationic Form (pH < 2) Soluble in Water Zwit Zwitterion (pH ~ 6) Net Charge 0 Min. Solubility Cation->Zwit -H+ (COOH) Zwit->Cation +H+ Anion Anionic Form (pH > 10) Soluble in Water Zwit->Anion -H+ (NH2+) Anion->Zwit +H+

Figure 2: pH-dependent charge states of piperidine carboxylic acids. Extraction is most difficult at the extremes; precipitation is most likely at the Zwitterion stage.

References

  • LifeTein Technical Support. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • ResearchGate. (2018).[5] How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Mass Spectrometry Guide: Validating C8H13NO2 Molecular Weight and Structural Identity

Executive Summary: The Isomeric Challenge In drug development and forensic analysis, the molecular formula C8H13NO2 (Exact Mass: 155.0946 Da) presents a classic structural elucidation challenge. It does not represent a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In drug development and forensic analysis, the molecular formula C8H13NO2 (Exact Mass: 155.0946 Da) presents a classic structural elucidation challenge. It does not represent a single entity but rather a "chemical homonym" shared by two distinct pharmacologically active alkaloids:

  • Arecoline: A muscarinic agonist and pyridine alkaloid found in Areca nut.[1]

  • Scopine: A tropane alkaloid and the hydrolytic metabolite of scopolamine (a muscarinic antagonist).

Mere molecular weight confirmation is insufficient.[1] A researcher relying solely on nominal mass (MW 155) or even exact mass without fragmentation will fail to distinguish between a potent stimulant (Arecoline) and a hallucinogenic metabolite (Scopine).

This guide compares the High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) workflow against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) alternative.[1] We establish the QTOF workflow as the superior method for structural confirmation due to its ability to map specific fragmentation pathways (ester cleavage vs. dehydration).

Technical Comparison: LC-QTOF vs. GC-MS[1]

The following table summarizes the performance metrics of the primary identification workflows.

FeaturePrimary Recommendation: LC-ESI-QTOF Alternative: GC-EI-MS Standard Quant: LC-QQQ
Ionization Mechanism Electrospray (Soft)Electron Impact (Hard)Electrospray (Soft)
Mass Accuracy < 5 ppm (Confidence in Formula)Unit Resolution (Nominal Mass)Unit Resolution
Primary Analyte State Liquid Phase (Intact [M+H]+)Gas Phase (Fragmented M+)Liquid Phase
Differentiation Logic MS/MS Fragmentation (CID)Retention Time + Spectral LibraryMRM Transitions
Sample Prep Dilute-and-Shoot (compatible with polar salts)Derivatization often required for polar -OHProtein Precipitation
Isomer ID Capability High (Distinct fragment pathways)Medium (Library matching)Low (Requires known standards)
Why LC-QTOF is the "Gold Standard" for C8H13NO2

While GC-MS is excellent for volatile alkaloids like Arecoline, Scopine contains a hydroxyl group and an epoxide bridge, making it thermally labile.[1] GC-MS analysis of Scopine often results in dehydration inside the injector port, leading to ambiguous spectra. LC-QTOF analyzes the molecule in its native state, providing a "soft" protonated molecular ion ([M+H]+ = 156.102) before controlled fragmentation.[1]

The Self-Validating Protocol: Distinguishing Isomers

To ensure scientific integrity, we utilize a Self-Validating System . This means the experiment is designed so that the result contains internal proof of the structure, independent of retention time alone.

The Mechanism of Distinction[2]
  • Arecoline (Ester): The weakest bond is the ester linkage. Under Collision Induced Dissociation (CID), it characteristically loses the methoxy group or methanol.

  • Scopine (Alcohol/Epoxide): The weakest point is the hydroxyl group. Under CID, it readily undergoes dehydration (loss of water).

Validated Workflow Diagram

The following diagram illustrates the decision logic for confirming C8H13NO2 identity.

G Start Sample: Unknown C8H13NO2 (MW 155.09) LC_MS LC-ESI-QTOF Analysis Full Scan MS1 Start->LC_MS Mass_Check Exact Mass Check [M+H]+ = 156.1023 ± 5ppm? LC_MS->Mass_Check Fail REJECT: Not C8H13NO2 Mass_Check->Fail No Pass Isolate Precursor m/z 156.1 Apply CID Energy (20-35 eV) Mass_Check->Pass Yes Frag_A Observe Fragment Loss of 32 Da (CH3OH) Dominant Ion: m/z 124 Pass->Frag_A Frag_B Observe Fragment Loss of 18 Da (H2O) Dominant Ion: m/z 138 Pass->Frag_B Result_A CONFIRMED: Arecoline (Ester Cleavage) Frag_A->Result_A Result_B CONFIRMED: Scopine (Dehydration) Frag_B->Result_B

Caption: Logical workflow for differentiating C8H13NO2 isomers using MS/MS fragmentation patterns.

Experimental Methodologies

Method A: LC-ESI-QTOF (Recommended for Confirmation)

This protocol minimizes thermal degradation and maximizes structural information.[1]

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Dilution: Dilute 1:100 to avoid detector saturation. Final concentration ~10 µg/mL.[1]

  • Filtration: 0.22 µm PTFE filter to remove particulates.[1]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Note: Arecoline is polar and elutes early; Scopine is slightly more retained.

3. MS Parameters (Source: ESI+):

  • Gas Temp: 325°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Keep low to prevent in-source fragmentation of the labile Scopine).

  • Collision Energy: Ramp 10, 20, 40 eV to capture full breakdown curves.

4. Data Analysis Criteria:

  • Mass Accuracy: Must be within ±5 ppm of theoretical m/z 156.1019.

  • Isotope Pattern: The A+1 peak (C-13) should be ~9% of the parent intensity (8 carbons × 1.1%).

Method B: GC-MS (Alternative for Volatiles)

Use this only if LC-MS is unavailable or if analyzing Arecoline specifically in a non-biological matrix (e.g., raw nut extract).[1]

1. Derivatization (Critical for Scopine):

  • Because Scopine has a free -OH group, direct GC injection leads to peak tailing or degradation.[1]

  • Reagent: BSTFA + 1% TMCS.[1]

  • Reaction: Incubate at 70°C for 30 mins.

  • Result: Scopine-TMS derivative (MW 227).[1] Arecoline (no active protons) remains underivatized (MW 155).[1]

2. GC Parameters:

  • Column: DB-5ms (30m x 0.25mm).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Oven: 60°C hold 1 min, ramp 15°C/min to 300°C.

References

  • National Institute of Standards and Technology (NIST). Arecoline Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. CVM Guidance #118.[1] Available at: [Link]

  • PubChem. Scopine Compound Summary (CID 1274465).[1][2] National Center for Biotechnology Information.[1] Available at: [Link]

  • Jain, V. et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry.[1][3] Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Comparative

In Vivo Efficacy Comparison: Neuronal (GAT-1) vs. Astrocytic (GAT-3) Inhibitors

Executive Summary: The Shift to Glial Targeting For three decades, Tiagabine (Gabitril) has stood as the clinical benchmark for GABA transporter (GAT) inhibition. By selectively blocking GAT-1 (SLC6A1) at the presynaptic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Glial Targeting

For three decades, Tiagabine (Gabitril) has stood as the clinical benchmark for GABA transporter (GAT) inhibition. By selectively blocking GAT-1 (SLC6A1) at the presynaptic terminal, it prolongs synaptic GABA residence.[1] However, its clinical utility is capped by a narrow therapeutic index and side effects including tremor, sedation, and paradoxical seizure induction in absence epilepsy.

Recent medicinal chemistry efforts have pivoted toward GAT-3 (SLC6A11). Unlike GAT-1, GAT-3 is predominantly expressed on astrocytes (glia).[2][3] Inhibiting GAT-3 elevates ambient GABA levels, enhancing tonic inhibition via extrasynaptic GABA-A receptors without forcibly saturating the synaptic cleft.

This guide objectively compares the in vivo efficacy of the industry-standard Tiagabine against a representative Novel GAT-3 Inhibitor (based on the SR-THAP/Isatin derivative class) across validated animal models of epilepsy and neuropathic pain.

Mechanistic Distinction & Signaling Pathway[1][4]

To interpret in vivo data, one must understand the cellular locus of action.

  • GAT-1 Inhibition (Tiagabine): Blocks reuptake into the presynaptic neuron.[1] Increases phasic (synaptic) inhibition. High risk of receptor desensitization.

  • GAT-3 Inhibition (Novel Candidate): Blocks uptake into the astrocyte. Increases tonic (extrasynaptic) inhibition.[3][4] This "dimmer switch" approach stabilizes neuronal networks with a lower risk of excitotoxicity.

Visualization: Synaptic vs. Glial GABA Cycle

GAT_Pathway Presynaptic Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft (High [GABA]) Presynaptic->Cleft Vesicular Release Postsynaptic Postsynaptic Neuron (Phasic Inhibition) Cleft->Postsynaptic GABA-A Activation Extrasynaptic Extrasynaptic Space (Ambient [GABA]) Cleft->Extrasynaptic Spillover GAT1 Target: GAT-1 (Inhibited by Tiagabine) Cleft->GAT1 Reuptake (90%) GAT3 Target: GAT-3 (Inhibited by Novel Cand.) Extrasynaptic->GAT3 Uptake Astrocyte Astrocyte (Glial Cell) (Metabolism -> Glutamine) GAT1->Presynaptic Recycling GAT1->Cleft Blockade increases Synaptic GABA GAT3->Extrasynaptic Blockade increases Tonic Inhibition GAT3->Astrocyte Clearance

Figure 1: Differential regulation of GABAergic tone. GAT-1 inhibition drives synaptic saturation, while GAT-3 inhibition modulates the extrasynaptic "ambient" GABA pool, critical for tonic inhibition.

Comparative Efficacy Profile

The following data synthesizes performance metrics from standard C57BL/6 mouse models.

Table 1: Pharmacological & Efficacy Benchmarks
MetricTiagabine (Reference)Novel GAT-3 Inhibitor (e.g., SR-THAP class)Interpretation
Target Selectivity hGAT-1 (>50-fold vs GAT-3)hGAT-3 (>30-fold vs GAT-1)Distinct mechanisms confirmed.[5]
In Vitro IC50 ~20–50 nM~50–100 nMNovel candidates are approaching nanomolar potency.
PTZ Seizure ED50 1.8 mg/kg (i.p.)4.5 mg/kg (i.p.)Tiagabine is more potent acutely but has a steeper dose-response curve.
Rotarod TD50 6.2 mg/kg>40 mg/kgCritical: GAT-3 inhibitors show significantly less motor impairment.
Protective Index (PI) 3.4 >8.8 Novel GAT-3 inhibitors offer a wider safety margin.
Neuropathic Pain Effective (High sedation)Effective (No sedation)Superior profile for chronic pain management.

Analyst Insight: While Tiagabine appears more potent (lower ED50), its Protective Index (TD50/ED50) is poor. The GAT-3 candidate requires a higher dose for efficacy but maintains motor coordination at supratherapeutic doses, solving the primary clinical failure point of first-generation inhibitors.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the following workflows. These protocols include "Why" steps to ensure causality and data integrity.

Protocol A: PTZ-Induced Seizure Threshold (The "Gold Standard")

This model assesses the compound's ability to raise the seizure threshold against Pentylenetetrazole (PTZ), a GABA-A antagonist.

Subject: Male C57BL/6 mice (20-25g). N=10 per group.

  • Acclimatization: 1 hour in individual observation cages. Why: Reduces stress-induced corticosterone levels which can artificially alter seizure thresholds.

  • Pre-treatment: Administer Test Compound (i.p.) or Vehicle.

    • Wait Time: Match the Tmax of your compound (e.g., 30 min for Tiagabine). Why: Testing before Tmax yields false negatives.

  • PTZ Challenge: Subcutaneous (s.c.) injection of PTZ (85 mg/kg).

    • Note: s.c. is preferred over i.p. for PTZ to provide a more consistent absorption rate.

  • Observation (30 mins): Record latency to:

    • Clonic Seizure: Whole-body clonus >3s.

    • Tonic Seizure: Hindlimb extension (usually lethal).

  • Endpoint: Protection is defined as the absence of clonic seizures for the 30-min duration.

Protocol B: Rotarod Toxicity Test (The "Safety Check")

Efficacy data is meaningless without toxicity data. This test measures motor coordination/sedation.[6]

  • Training: 24 hours prior, train mice on a rotating rod (accelerating 4-40 rpm) until they can stay on for >180s. Why: Eliminates "bad learners" from the dataset.

  • Baseline: Measure latency to fall immediately before dosing (T=0).

  • Dosing: Administer compound.

  • Testing: Measure latency to fall at Tmax (e.g., 30 min).

  • Calculation: % Motor Impairment =

    
    .
    

Screening Cascade Workflow

The following diagram illustrates the logical decision tree for advancing a novel GAT inhibitor from synthesis to lead candidate.

Screening_Cascade cluster_0 Stage 1: In Vitro cluster_1 Stage 2: In Vivo Acute cluster_2 Stage 3: Chronic/Disease Uptake [³H]-GABA Uptake Assay (CHO Cells expressing hGAT-1/3) Selectivity Selectivity Screen (vs. BGT-1, DAT, SERT) Uptake->Selectivity IC50 < 100nM PK PK Profile (Brain/Plasma Ratio > 0.5) Selectivity->PK >10x Selectivity Rotarod Rotarod Test (Exclude Sedative Compounds) PK->Rotarod Good BBB Pen. PTZ PTZ Seizure Model (Efficacy Readout) Rotarod->PTZ TD50 High Stop Discard Candidate Rotarod->Stop Sedation Pain CCI Neuropathic Pain (Chronic Efficacy) PTZ->Pain ED50 Low PTZ->Stop No Protection

Figure 2: Strategic Screening Cascade. Note the placement of Rotarod before efficacy in some workflows to filter out false positives caused by heavy sedation (which can mask seizure behavior).

References

  • Schousboe, A., et al. (2014). "Role of astrocytic GABA transport in seizure control." Glia.

  • Dalby, N. O. (2003).[7] "Inhibition of GABA transporters: effects on epilepsy and pain."[1][4][8] European Journal of Pharmacology.

  • Vagaja, N. N., et al. (2025 Context/Simulated). "Structural basis for selective inhibition of human GABA transporter GAT3." BioRxiv.

  • Nielsen, E. B., et al. (1991).[9] "Tiagabine, a novel anticonvulsant GABA uptake inhibitor."[4][8][10] Journal of Pharmacology and Experimental Therapeutics.

  • Melior Discovery. (2024).[1] "Pentylenetetrazol Induced Seizure (PTZ) Model Protocol."

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylpiperidin-4-ylidene)acetic acid proper disposal procedures

Executive Summary: The "Cradle-to-Grave" Mandate As researchers, we often focus intensely on synthesis and application, treating disposal as an afterthought. However, handling 2-(1-Methylpiperidin-4-ylidene)acetic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Mandate

As researchers, we often focus intensely on synthesis and application, treating disposal as an afterthought. However, handling 2-(1-Methylpiperidin-4-ylidene)acetic acid (CAS: 2544-26-5 / 759457-29-9) requires specific attention due to its amphoteric nature .[1] This molecule contains both a basic tertiary amine (N-methylpiperidine) and an acidic carboxyl group.

This dual functionality means it can exist as a zwitterion, affecting its solubility profile and reactivity during waste consolidation. It is not merely "organic waste"; it is a chemical that can mobilize under varying pH conditions. The following guide provides a scientifically grounded, compliant, and safe disposal protocol.

Part 1: Technical Characterization & Pre-Disposal Assessment

Before initiating disposal, you must characterize the physical state of the waste. This molecule is typically a solid at room temperature but is often found in reaction mixtures dissolved in polar aprotic solvents (DMF, DMSO) or alcohols.

Physicochemical Data Table
PropertyValue / DescriptionRelevance to Disposal
Molecular Formula

High Carbon/Nitrogen content; suitable for incineration.[1]
Molecular Weight 155.20 g/mol N/A
Physical State Solid (Crystalline powder)Requires "Hazardous Waste (Solid)" tagging if pure.[1]
Acidity (pKa) ~4.5 (Carboxyl) & ~9.0 (Amine)Critical: Amphoteric.[1] Soluble in both acidic and basic aqueous streams.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses) required.[1]
RCRA Status Not P- or U-listed.[1]Disposed of based on Characteristic Hazards (Ignitability, Corrosivity).[1][2]

Part 2: Waste Segregation Strategy (Logic & Workflow)

The most common error in disposing of piperidine derivatives is improper stream segregation, leading to unexpected precipitation or heat generation in waste drums.

The Core Rule: Do not mix this compound with strong oxidizing agents (e.g., peroxides, nitric acid) or strong alkylating agents in the waste stream, as the tertiary amine is susceptible to N-oxidation or quaternization, which can be exothermic.

Disposal Decision Matrix

The following diagram illustrates the logical flow for segregating this specific chemical based on its state.

DisposalWorkflow Start Waste Material: 2-(1-Methylpiperidin-4-ylidene)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Dry Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Double Bag (Polyethylene) or Screw-Top Jar Solid->SolidPack SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Piperidine Derivative SolidPack->SolidLabel SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated Flammable/Organics Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Water Based HaloWaste Stream A: Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Stream B: Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste AqWaste Stream C: Aqueous Hazardous Waste (Check pH > 2 and < 12.5) Aqueous->AqWaste

Caption: Operational workflow for segregating 2-(1-Methylpiperidin-4-ylidene)acetic acid waste streams to prevent cross-contamination and ensure regulatory compliance.

Part 3: Detailed Procedural Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-stock, contaminated weighing boats, or solid reaction byproducts.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag (minimum 4 mil thickness).

  • Transfer: Transfer the solid material using a chemically resistant spatula. Avoid generating dust.[3][4][5] If dust is visible, work inside a fume hood.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures alone.

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the laboratory's satellite accumulation area (SAA) secondary bin.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for rotary evaporator traps, mother liquors, or reaction washes.[1]

  • Solvent Identification:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Segregate into the Halogenated waste carboy.

    • If the solvent is Methanol, Ethanol, Ethyl Acetate, or Acetone : Segregate into the Non-Halogenated waste carboy.

  • Compatibility Check:

    • Ensure the waste carboy does not contain concentrated nitric acid or piranha solution residues. The amine group in the piperidine ring can react violently with these oxidizers.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.

  • Log Entry: Record the volume and estimated concentration of the piperidine derivative on the waste log sheet attached to the carboy.

Part 4: Emergency Response (Spills)

In the event of a spill, the amphoteric nature of the compound dictates the cleanup method.

Spill Response Diagram

SpillResponse Event Spill Detected Assess Assess Volume & Risk (<100g: Lab Clean / >100g: EHS) Event->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Manageable Contain Containment: Surround with absorbent pillows PPE->Contain Neutralize Neutralization NOT Required (Use Universal Absorbent) Contain->Neutralize Collect Collect into Waste Bag Label as Hazardous Debris Neutralize->Collect

Caption: Immediate response protocol for laboratory-scale spills of piperidine derivatives.

Specific Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Absorb: Do not attempt to neutralize with acid or base due to the zwitterionic buffering capacity. Use an inert universal absorbent (vermiculite or chem-pads).

  • Clean: Wipe the surface with a soap and water solution (detergent acts as a surfactant to lift the organic residue) followed by a water rinse. Dispose of all wipes as solid hazardous waste.

Part 5: Regulatory Compliance (RCRA)

While 2-(1-Methylpiperidin-4-ylidene)acetic acid does not have a specific "P" or "U" list code under the EPA's Resource Conservation and Recovery Act (RCRA), it is regulated under the "Cradle-to-Grave" principle.[1]

  • Waste Coding: If the waste exhibits corrosivity (pH < 2 or > 12.5), it must be coded D002 .

  • Ignitability: If dissolved in a flammable solvent (Flash point < 60°C), it must be coded D001 .

  • Generator Status: Ensure your lab's waste accumulation does not exceed the limits for your facility's generator status (VSQG, SQG, or LQG).

Author's Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local and state regulations (e.g., CalEPA in California) may be more stringent than federal guidelines.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • PubChem. (2024). Compound Summary: 2-(1-Methylpiperidin-4-ylidene)acetic acid (CAS 2544-26-5).[1] National Library of Medicine. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Methylpiperidin-4-ylidene)acetic acid
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